molecular formula C18H30N3O3+ B11207158 N,N-diethyl-3-{[(4-hydroxy-2-oxo-1,2,5,6,7,8-hexahydroquinolin-3-yl)carbonyl]amino}-N-methylpropan-1-aminium

N,N-diethyl-3-{[(4-hydroxy-2-oxo-1,2,5,6,7,8-hexahydroquinolin-3-yl)carbonyl]amino}-N-methylpropan-1-aminium

Cat. No.: B11207158
M. Wt: 336.4 g/mol
InChI Key: HPXHHMJSRRRSES-UHFFFAOYSA-O
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Description

DIETHYL({3-[(4-HYDROXY-2-OXO-1,2,5,6,7,8-HEXAHYDROQUINOLIN-3-YL)FORMAMIDO]PROPYL})METHYLAZANIUM is a complex organic compound with a unique structure that includes a quinoline moiety. This compound is of significant interest in various fields of scientific research due to its potential biological and pharmaceutical applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of DIETHYL({3-[(4-HYDROXY-2-OXO-1,2,5,6,7,8-HEXAHYDROQUINOLIN-3-YL)FORMAMIDO]PROPYL})METHYLAZANIUM typically involves multiple steps, starting with the preparation of the quinoline core. One common method involves the reaction of aniline derivatives with diethyl acetylenedicarboxylate and aldehydes under acidic conditions . The reaction conditions often include the use of green solvents and catalysts to promote efficiency and sustainability .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to scale up the production process.

Chemical Reactions Analysis

Types of Reactions

DIETHYL({3-[(4-HYDROXY-2-OXO-1,2,5,6,7,8-HEXAHYDROQUINOLIN-3-YL)FORMAMIDO]PROPYL})METHYLAZANIUM undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline N-oxides.

    Reduction: Reduction reactions can convert the quinoline moiety to tetrahydroquinoline derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the quinoline ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like alkyl halides .

Major Products

The major products formed from these reactions include various quinoline derivatives with altered functional groups, which can exhibit different biological activities.

Scientific Research Applications

DIETHYL({3-[(4-HYDROXY-2-OXO-1,2,5,6,7,8-HEXAHYDROQUINOLIN-3-YL)FORMAMIDO]PROPYL})METHYLAZANIUM has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of DIETHYL({3-[(4-HYDROXY-2-OXO-1,2,5,6,7,8-HEXAHYDROQUINOLIN-3-YL)FORMAMIDO]PROPYL})METHYLAZANIUM involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or alteration of signal transduction pathways .

Comparison with Similar Compounds

Properties

Molecular Formula

C18H30N3O3+

Molecular Weight

336.4 g/mol

IUPAC Name

diethyl-[3-[(4-hydroxy-2-oxo-5,6,7,8-tetrahydro-1H-quinoline-3-carbonyl)amino]propyl]-methylazanium

InChI

InChI=1S/C18H29N3O3/c1-4-21(3,5-2)12-8-11-19-17(23)15-16(22)13-9-6-7-10-14(13)20-18(15)24/h4-12H2,1-3H3,(H2-,19,20,22,23,24)/p+1

InChI Key

HPXHHMJSRRRSES-UHFFFAOYSA-O

Canonical SMILES

CC[N+](C)(CC)CCCNC(=O)C1=C(C2=C(CCCC2)NC1=O)O

Origin of Product

United States

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